azepan-1-ium;N'-butyl-2-(4-chlorophenoxy)acetohydrazide;chloride
CAS No.: 87576-05-4
Cat. No.: VC18459569
Molecular Formula: C18H31Cl2N3O2
Molecular Weight: 392.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 87576-05-4 |
|---|---|
| Molecular Formula | C18H31Cl2N3O2 |
| Molecular Weight | 392.4 g/mol |
| IUPAC Name | azepan-1-ium;N'-butyl-2-(4-chlorophenoxy)acetohydrazide;chloride |
| Standard InChI | InChI=1S/C12H17ClN2O2.C6H13N.ClH/c1-2-3-8-14-15-12(16)9-17-11-6-4-10(13)5-7-11;1-2-4-6-7-5-3-1;/h4-7,14H,2-3,8-9H2,1H3,(H,15,16);7H,1-6H2;1H |
| Standard InChI Key | CRBCDMQTTRHKBC-UHFFFAOYSA-N |
| Canonical SMILES | CCCCNNC(=O)COC1=CC=C(C=C1)Cl.C1CCC[NH2+]CC1.[Cl-] |
Introduction
| Property | Value | Source |
|---|---|---|
| CAS Number | 87576-05-4 | |
| Molecular Formula | C₁₈H₃₁Cl₂N₃O₂ | |
| Molecular Weight | 392.4 g/mol | |
| IUPAC Name | Azepan-1-ium;N'-butyl-2-(4-chlorophenoxy)acetohydrazide;chloride | |
| SMILES | C1CCCNH+.Cl.CCCCNC(=O)COC2=CC=C(C=C2)Cl |
Synthesis and Reaction Pathways
The synthesis of this compound involves multi-step organic reactions, typically beginning with the formation of the hydrazide core. A plausible route includes:
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Nucleophilic Substitution: Reaction of 4-chlorophenol with chloroacetyl chloride to yield 2-(4-chlorophenoxy)acetyl chloride.
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Hydrazide Formation: Condensation of the acyl chloride with butylhydrazine to produce N'-butyl-2-(4-chlorophenoxy)acetohydrazide.
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Quaternary Ammonium Salt Formation: Protonation of azepane (a seven-membered amine) with hydrochloric acid, followed by ion pairing with the hydrazide intermediate.
Critical reaction parameters include:
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Solvent Selection: Polar aprotic solvents (e.g., dimethylformamide) to stabilize ionic intermediates.
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Temperature: Moderate conditions (40–60°C) to prevent decomposition of the hydrazide group.
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Stoichiometry: Precise molar ratios to avoid side products such as over-alkylated amines.
Physicochemical Properties
While experimental data on this specific compound remain limited, analogous hydrazides and azepane derivatives provide insights:
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Solubility: Expected to exhibit moderate solubility in polar solvents (e.g., ethanol, acetone) due to ionic and hydrogen-bonding interactions.
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Stability: Hydrazides are generally sensitive to oxidation, necessitating storage under inert atmospheres.
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Thermal Properties: Decomposition likely occurs above 200°C, consistent with similar ammonium salts.
Notably, the vapor pressure of related azepanium compounds is exceptionally low (e.g., 0.0148 mmHg at 25°C for 4-(azepan-1-ium-1-yl)butan-2-one chloride) , suggesting limited volatility.
Challenges and Future Directions
Current limitations in understanding this compound include:
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Lack of in vitro or in vivo toxicity profiles.
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Uncharacterized pharmacokinetic parameters (e.g., bioavailability, metabolic pathways).
Future research priorities should focus on:
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Synthetic Optimization: Improving yield and purity via green chemistry approaches.
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Biological Screening: Evaluating antimicrobial, anticancer, and enzyme-inhibitory activities.
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Structural Modifications: Exploring substituent effects on the azepane and hydrazide groups to enhance selectivity.
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